
1,5-Diiodonaphthalene
Overview
Description
1,5-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with iodine atoms attached at the 1 and 5 positions . The InChI code for the compound is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, in radical nucleophilic aromatic substitution of dihaloarenes, the compound can undergo disubstitution . The efficiency of this intramolecular electron transfer is related to the π-conjugation of the radical anion .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 379.97 . The compound’s InChI code is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
Scientific Research Applications
Metal-Halogen Exchange Reactions
Wang et al. (1991) explored the use of 1,5-diiodonaphthalene in metal-halogen exchange reactions. Their research demonstrated that it can serve as a precursor for both organometallic reagents and compounds derived from nucleophilic substitution. This makes this compound a valuable component in the synthesis of 1,5-disubstituted naphthalenes (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
Synthesis of Metallocene Complexes
Research by Gronbeck et al. (1989, 1990) and Hudson et al. (2000) focused on synthesizing metallocene complexes using this compound. These complexes have applications in areas like catalysis and materials science. For instance, Hudson et al. reported the synthesis of stacked trinuclear complexes, which have unique electronic properties (Gronbeck, Matchett, & Rosenblum, 1989, 1990; Hudson, Foxman, & Rosenblum, 2000).
Synthesis of Diiodonaphthalene Derivatives
Hellberg et al. (2003) developed a facile synthesis method for 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene, showcasing the versatility of diiodonaphthalenes in chemical synthesis (Hellberg, Allared, & Pelcman, 2003).
Applications in Organic Chemistry
A range of studies, such as those by Tirtca et al. (2010) and Ghosn & Wolf (2011), have investigated the applications of this compound in organic chemistry. These studies explored its use in synthesizing complex organic structures, including polymers and chiral naphthalenes, revealing its potential in advanced organic synthesis and material science applications (Tirtca, Prosenc, Schmidt, Heck, Albrecht, Görlitz, Reuter, & Rentschler, 2010; Ghosn & Wolf, 2011).
Development of Fluorescent Chemosensors
Chen et al. (2011) utilized this compound in the creation of fluorescent chemosensors. These sensors demonstrate high sensitivity and selectivity, underscoring the compound's potential in developing advanced sensing materials (Chen, Wang, Jin, Feng, Wang, & Lu, 2011).
Mechanism of Action
Target of Action
It is known to participate in the srn1 (unimolecular radical nucleophilic substitution) reaction . This reaction involves nucleophilic substitution on aromatic and aliphatic compounds .
Mode of Action
This transformation takes place through electron transfer steps with radicals and radical anions as intermediates .
Biochemical Pathways
The compound’s participation in the srn1 reaction suggests it may influence pathways involving aromatic and aliphatic compounds .
Result of Action
Its involvement in the srn1 reaction suggests it may contribute to the substitution of unactivated aromatic and heteroaromatic substrates, vinyl halides, perfluoroalkyl iodides, and activated and non-activated alkyl compounds .
Action Environment
The srn1 reaction, in which the compound participates, can be influenced by various factors such as the nature of the nucleophile and reaction conditions .
Biochemical Analysis
Biochemical Properties
1,5-Diiodonaphthalene plays a significant role in biochemical reactions, particularly in the context of radical nucleophilic substitution (SRN1) reactions. It interacts with various nucleophiles, including enolate ions, aromatic thiolates, and dialkylphosphites . These interactions often result in the formation of substituted dihydrophenalenes and other novel compounds. The nature of these interactions is primarily driven by the iodine atoms, which act as leaving groups, facilitating the substitution reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby altering cellular functions. For instance, its interaction with certain thiolates can result in the formation of thiaxanthene systems, which may have implications for cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in SRN1 reactions. This mechanism includes the formation of radical intermediates, which can then undergo nucleophilic substitution. The iodine atoms in this compound are key to this process, as they facilitate the formation of radical anions that can interact with various nucleophiles . These interactions can lead to enzyme inhibition or activation and changes in gene expression, depending on the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can affect its long-term impact on cellular functions. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. High doses of this compound can result in significant changes in cellular metabolism and gene expression, potentially leading to toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux and metabolite levels, depending on the specific pathways it is involved in. For example, its interaction with certain enzymes can lead to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound is also influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with various cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function, influencing its impact on cellular processes .
properties
IUPAC Name |
1,5-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJPQOLRHRVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396638 | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27715-44-2 | |
| Record name | 1,5-Diiodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-diiodonaphthalene in organic synthesis?
A1: this compound serves as a versatile precursor for synthesizing various 1,5-disubstituted naphthalene derivatives. This is due to its ability to undergo metal-halogen exchange reactions, leading to the formation of organometallic reagents. These reagents can be further reacted with a range of electrophiles, providing access to diversely functionalized naphthalene compounds [, ].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound (C10H6I2) has a molecular weight of 380.0 g/mol. Its structure comprises a naphthalene ring with iodine atoms substituted at the 1 and 5 positions. Crystallographic studies reveal that the molecule is planar with weak intermolecular interactions, primarily I⋯π and I⋯I interactions [].
Q3: How does steric repulsion influence the reactivity of 1,8-diiodonaphthalene compared to this compound?
A3: The proximity of iodine atoms in 1,8-diiodonaphthalene leads to significant steric repulsion, distorting the naphthalene ring. This distortion makes 1,8-diiodonaphthalene susceptible to halo-Jacobsen rearrangement in the presence of trifluoromethanesulfonic acid, yielding this compound and 1,4-diiodonaphthalene as products []. In contrast, this compound, with its iodine atoms further apart, does not exhibit this rearrangement under similar conditions.
Q4: What alternative synthetic routes are available for preparing this compound derivatives?
A4: Apart from using this compound as a starting material, researchers have developed one-pot electron-transfer nucleophilic substitution reactions for synthesizing specific this compound derivatives. For example, reacting 1,4-diiodobenzene with the anion of 2-naphthol under irradiation in liquid ammonia yields 1,4-phenylene-1,1′-dinaphthalen-2-ol []. This method offers an alternative approach to accessing specific derivatives without the need for pre-synthesized this compound.
Q5: How does the photodissociation of this compound occur, and what insights do we gain from its translational energy distribution?
A5: Upon absorbing UV light (265-321 nm), this compound undergoes dissociation, primarily releasing iodine atoms in their ground electronic state. Analysis of the translational energy distribution of the fragments suggests that the absorbed energy is initially localized within the aromatic system and subsequently transferred to the carbon-iodine bond, leading to its cleavage. This process provides valuable information about the energy transfer dynamics within the molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)

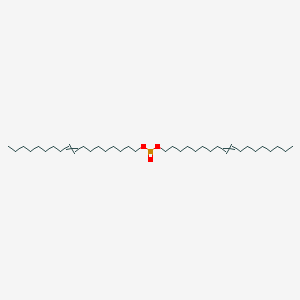


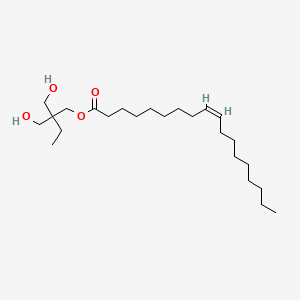
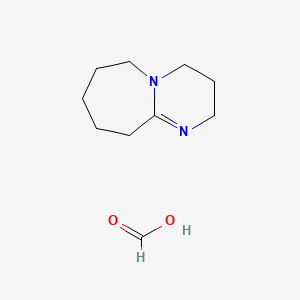

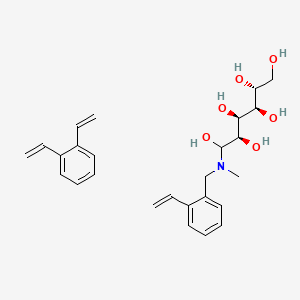
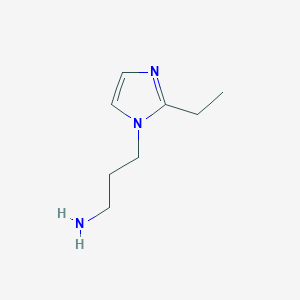
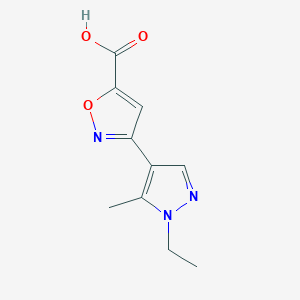

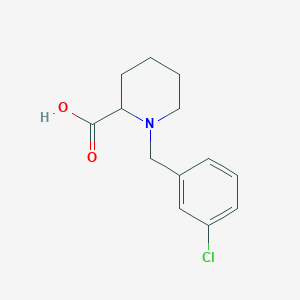
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)